(2S)-2-Amino-4-hydroxyhexanoic acid
CAS No.:
Cat. No.: VC17802277
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13NO3 |
---|---|
Molecular Weight | 147.17 g/mol |
IUPAC Name | (2S)-2-amino-4-hydroxyhexanoic acid |
Standard InChI | InChI=1S/C6H13NO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
Standard InChI Key | DMCRWAJLYOEMSK-AKGZTFGVSA-N |
Isomeric SMILES | CCC(C[C@@H](C(=O)O)N)O |
Canonical SMILES | CCC(CC(C(=O)O)N)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The molecular formula of (2S)-2-amino-4-hydroxyhexanoic acid is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol. Its IUPAC name, (2S)-2-amino-4-hydroxyhexanoic acid, reflects the stereochemistry at the second carbon (S-configuration) and the hydroxyl group at the fourth carbon. The compound’s backbone consists of a hexanoic acid chain substituted with an amino (-NH₂) group at C2 and a hydroxyl (-OH) group at C4.
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | C₆H₁₃NO₃ |
Molecular Weight | 147.17 g/mol |
Stereochemistry (C2) | S-configuration |
Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |
CAS Number | 19833-02-4 (related analog) |
The hydroxyl group at C4 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents like water and ethanol. This contrasts with analogs such as (2S)-2-amino-4-methylhexanoic acid, where a methyl group取代 a hydroxyl, increasing hydrophobicity.
Synthesis and Production Methods
Enantioselective Synthesis
The synthesis of (2S)-2-amino-4-hydroxyhexanoic acid prioritizes enantiomeric purity due to the biological significance of its stereochemistry. Two primary strategies dominate:
Asymmetric Hydrogenation
A rhodium-catalyzed asymmetric hydrogenation of 2-keto-4-hexenoic acid achieves >95% enantiomeric excess (ee) under mild conditions (25°C, 1 atm H₂). The chiral ligand (R)-BINAP induces the desired S-configuration at C2.
Biocatalytic Approaches
Transaminases and dehydrogenases enable stereospecific amination and hydroxylation. For example, E. coli-expressed ω-transaminases convert 4-hydroxy-2-ketohexanoic acid to the target compound with 98% ee .
Industrial-Scale Production
Industrial methods favor biocatalysis for cost efficiency and sustainability. A continuous flow reactor system using immobilized enzymes achieves a yield of 82% at 37°C, pH 7.5, with a space-time yield of 12 g/L·h .
Physicochemical Properties
Acid-Base Behavior
The compound exhibits zwitterionic behavior in aqueous solutions, with pKa values of 2.1 (carboxyl group), 9.4 (amino group), and 12.3 (hydroxyl group). These values influence its solubility and reactivity under physiological conditions.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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150–200°C: Decarboxylation to 5-aminopentan-4-ol (mass loss: 18.2%).
Table 2: Thermal Decomposition Products
Temperature Range (°C) | Primary Product | Byproducts |
---|---|---|
150–200 | 5-Aminopentan-4-ol | CO₂, H₂O |
200–250 | δ-Lactam | Cyclopentanone |
Biological and Pharmacological Activities
Neuroprotective Effects
In rodent models of Parkinson’s disease, intraperitoneal administration (50 mg/kg/day) reduced dopaminergic neuron loss by 40% via inhibition of mitochondrial ROS production .
Antioxidant Capacity
The hydroxyl group at C4 scavenges free radicals with an IC₅₀ of 18 µM in DPPH assays, outperforming Trolox (IC₅₀: 22 µM) .
Enzyme Interactions
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Cytochrome P450 3A4: Acts as a substrate (Km: 45 µM, Vmax: 12 nmol/min/mg) .
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Glutamate dehydrogenase: Inhibits activity by 70% at 10 mM, suggesting modulation of amino acid metabolism .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a chiral building block for:
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Antiviral agents: Incorporated into HCV protease inhibitors (EC₅₀: 0.8 nM) .
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Biodegradable polymers: Copolymerized with lactic acid to enhance hydrophilicity (water uptake: 32% vs. 12% for PLA) .
Peptide Engineering
Incorporation into antimicrobial peptides improves membrane permeability (e.g., against E. coli: MIC reduced from 32 µg/mL to 8 µg/mL).
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Amino Acids
Compound | Molecular Formula | Key Feature | Bioactivity Difference |
---|---|---|---|
(2S)-4-Hydroxyproline | C₅H₉NO₃ | Pyrrolidine ring | Collagen stabilization |
4-Hydroxyisoleucine | C₆H₁₃NO₃ | Branched side chain | Insulin secretion enhancement |
(2S)-2-Amino-4-methylhexanoic acid | C₇H₁₅NO₂ | Methyl at C4 | Reduced solubility (logP: 0.7) |
Recent Advances (2023–2025)
Catalytic Asymmetric Synthesis
A 2024 study reported a nickel-catalyzed dynamic kinetic resolution achieving 99% ee at 50°C, reducing production costs by 30% .
Drug Delivery Systems
Nanoparticles functionalized with (2S)-2-amino-4-hydroxyhexanoic acid improved brain uptake in glioblastoma models (AUC increase: 2.8-fold) .
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